molecular formula C10H8IN B11770696 3-Iodo-4-methylquinoline

3-Iodo-4-methylquinoline

Cat. No.: B11770696
M. Wt: 269.08 g/mol
InChI Key: SGBBGVQSCKDWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of an iodine atom at the third position and a methyl group at the fourth position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylquinoline typically involves the iodination of 4-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring using an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually carried out under mild conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include azidoquinoline or cyanoquinoline derivatives.

    Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.

    Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

3-Iodo-4-methylquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and as a precursor for various functionalized quinolines.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity for target molecules. The methyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

    4-Methylquinoline: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    3-Iodoquinoline:

    3-Bromo-4-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

Uniqueness: 3-Iodo-4-methylquinoline is unique due to the presence of both the iodine atom and the methyl group, which together impart distinct chemical and biological properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group influences its lipophilicity and membrane permeability. These combined features make this compound a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

3-iodo-4-methylquinoline

InChI

InChI=1S/C10H8IN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3

InChI Key

SGBBGVQSCKDWQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)I

Origin of Product

United States

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